
Hexafluoropropene
Overview
Description
Hexafluoropropene (HFP, CAS 116-15-4) is a fluorinated alkene with the formula CF₃CF=CF₂. It is a colorless gas at standard conditions (boiling point: −27°C) and exhibits high thermal stability, chemical inertness, and reactivity toward nucleophiles due to electron-deficient double bonds. HFP is industrially significant as a monomer for synthesizing fluoropolymers like poly(vinylidene fluoride-co-hexafluoropropene) (PVDF-co-HFP), which are used in lithium-ion battery membranes, specialty coatings, and high-performance elastomers .
Preparation Methods
Thermal Cleavage of Chlorinated Precursors
Pyrolysis of 2-Chloro-1,1,1,3,3,3-Hexafluoropropane
The pyrolysis of 2-chloro-1,1,1,3,3,3-hexafluoropropane (CF₃-CClF-CF₃) represents a historically significant method for HFP synthesis. Early work demonstrated that temperatures between 650°C and 850°C, combined with contact times of 3–120 seconds, yield HFP at conversions up to 37% . A platinum-lined reactor constructed from nickel-chromium-iron alloy proved optimal for minimizing corrosive degradation.
Temperature Dependence
Table 1 illustrates the relationship between pyrolysis temperature and HFP yield :
Temperature (°C) | HFP Conversion (%) |
---|---|
680 | 13 |
725 | 24 |
750 | 37 |
800 | 18 |
The data reveal an optimal temperature range of 725°C–775°C, beyond which thermal decomposition of HFP into perfluorocarbons reduces yields .
Feed Rate and Contact Time
Varying the feed rate of CF₃-CClF-CF₃ at 735°C showed that shorter contact times (20–30 seconds) maximize HFP production (Table 2) :
Feed Rate (cc/min) | Contact Time (s) | HFP Yield (%) |
---|---|---|
14 | 34 | 13 |
22 | 13 | 30 |
28 | 10 | 24 |
These results underscore the delicate balance between residence time and thermal stability in pyrolytic processes.
Pyrolysis of Polytetrafluoroethylene (PTFE)
PTFE pyrolysis under controlled conditions offers a direct route to HFP. US2759983A details a process where PTFE is heated to 750°C–960°C under pressures below 100 mmHg, with exposure times limited to 0.3–5 seconds . This method avoids excessive decomposition into less valuable perfluorocarbons like tetrafluoroethylene (TFE).
Key Parameters
-
Temperature : Yields exceeding 45–50% are achieved at 815°C–960°C .
-
Pressure : Subatmospheric pressures (≤100 mmHg) favor HFP formation by reducing recombination reactions .
-
Reactor Design : Tubular reactors with inert linings (e.g., platinum) prevent side reactions with metallic surfaces .
Pyrolysis of Tetrafluoroethylene (TFE) and Octafluorocyclobutane
Adiabatic Pyrolysis with Steam
US5334783A describes HFP synthesis via TFE pyrolysis at 700°C–900°C in the presence of 50–95 mol% steam . The steam acts as a diluent, moderating temperature spikes and enhancing HFP selectivity. For example, at 750°C and 25–200 mmHg, HFP yields reach 60–70% when TFE is co-fed with superheated steam .
Carbon Dioxide as a Co-Feed
Replacing steam with CO₂ (partial pressure ≥48.0 kPa) at 790°C–850°C achieves comparable yields while simplifying post-reaction gas separation . This approach reduces equipment corrosion associated with steam.
Process Optimization and Byproduct Recycling
Tetrafluoroethylene Recycling
In TFE-based processes, unreacted TFE and byproducts like octafluorocyclobutane are recycled into the reactor, improving overall carbon efficiency . For instance, recycling 1–10 moles of TFE per mole of fresh feed increases space-time yields by 15–20% .
Comparative Analysis of Preparation Methods
Table 3 summarizes key metrics for the four methods:
Method | Temperature (°C) | Pressure | Yield (%) | Selectivity |
---|---|---|---|---|
Chlorinated Precursor Pyrolysis | 725–775 | Atmospheric | 37 | High |
PTFE Pyrolysis | 815–960 | <100 mmHg | 50 | Moderate |
TFE/Steam Pyrolysis | 750–900 | 25–200 mmHg | 70 | High |
TFE/CO₂ Pyrolysis | 790–850 | 73.6–196.2 kPa | 65 | High |
PTFE pyrolysis offers the highest yields but requires precise control to avoid decomposition. Chlorinated precursor methods, while efficient, entail handling hazardous feedstocks. TFE-based processes balance yield and safety, making them industrially favored .
Chemical Reactions Analysis
Hexafluoropropene undergoes various chemical reactions, including:
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Oxidation: : this compound can be oxidized to produce hexafluoropropylene oxide (HFPO) using oxidizing agents such as sodium hypochlorite or molecular oxygen in the presence of catalysts . The reaction conditions typically involve room temperature and specific solvents to achieve high yields and selectivity .
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Epoxidation: : The epoxidation of this compound with sodium hypochlorite in a two-phase solvent system produces hexafluoropropylene oxide . The reaction pathway involves the nucleophilic attack of hypochlorite on the β-carbon of this compound.
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Substitution: : this compound can undergo substitution reactions with various nucleophiles to form different fluorinated derivatives . Common reagents include halides and amines, which facilitate the formation of new compounds through nucleophilic substitution.
Scientific Research Applications
Hexafluoropropene has numerous applications in scientific research and industry:
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Chemistry: : It is used as a monomer in the production of fluoropolymers and copolymers, such as those with tetrafluoroethylene . These polymers have applications in non-stick coatings, gaskets, and seals.
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Biology and Medicine: : this compound derivatives are used in the synthesis of fluorinated pharmaceuticals and agrochemicals . These compounds often exhibit unique biological activities due to the presence of fluorine atoms.
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Industry: : this compound is used in the production of refrigerants, solvents, and other fluorinated chemicals . Its high chemical and thermal stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of hexafluoropropene involves its reactivity with various chemical species:
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Oxidation Mechanism: : During the oxidation of this compound, molecular oxygen or other oxidizing agents react with the double bond in this compound to form hexafluoropropylene oxide . The reaction involves the formation of intermediate radicals and subsequent rearrangement to produce the final product.
-
Substitution Mechanism: : In substitution reactions, nucleophiles attack the carbon atoms in this compound, leading to the replacement of fluorine atoms with other functional groups . This process often involves the formation of carbocation intermediates.
Comparison with Similar Compounds
Key Properties:
- Molecular Weight : 150.02 g/mol
- Density : 1.583 g/cm³ (liquid at −40°C)
- Reactivity : Undergoes radical polymerization, epoxidation (to hexafluoropropene oxide), and glutathione conjugation in biological systems .
Comparison with Similar Fluorinated Compounds
This compound Trimer (HFP Trimer)
Formula : C₉F₁₈ (CAS 6792-31-0)
Properties :
- A colorless liquid with high thermal stability (decomposes >300°C) and chemical resistance.
- Applications : Used in specialty coatings, adhesives, and as a dielectric fluid in electronics .
Parameter | HFP | HFP Trimer |
---|---|---|
Molecular Weight | 150.02 g/mol | 414.08 g/mol |
Physical State | Gas | Liquid |
Key Application | Polymer synthesis | Dielectric materials |
Research Findings :
- HFP trimer is synthesized via thermal oligomerization of HFP and retains the inertness of its monomer .
Tetrafluoroethylene (TFE, CF₂=CF₂)
Properties :
- A gaseous monomer (boiling point: −76.3°C) with higher reactivity than HFP due to a less fluorinated structure.
- Applications: Primary monomer for polytetrafluoroethylene (PTFE) and copolymers.
Parameter | HFP | TFE |
---|---|---|
Reactivity | Moderate | High (polymerizes explosively) |
Toxicity | Nephrotoxic | Low acute toxicity |
Key Differences :
- TFE forms linear polymers (e.g., PTFE), while HFP introduces branching in copolymers, enhancing flexibility .
- HFP’s glutathione conjugation in kidneys leads to nephrotoxicity, unlike TFE .
Perfluoroisobutene (PFIB, CF₃CF₂CF=CF₂)
Properties :
- A highly toxic gas (LC₅₀: 0.5 ppm in rodents) used in chemical synthesis.
- Applications : Intermediate for pharmaceuticals and agrochemicals .
Parameter | HFP | PFIB |
---|---|---|
Toxicity | Nephrotoxic | Extremely toxic (pulmonary edema) |
Synthesis | Industrial oligomerization | By-product of HFP/TFE manufacturing |
Research Note: PFIB’s toxicity arises from its ability to alkylate biomolecules, whereas HFP’s toxicity is linked to renal bioactivation via glutathione conjugation .
Chlorotrifluoroethylene (CTFE, CF₂=CFCl)
Properties :
- A gas (boiling point: −27.8°C) with reactive C-Cl bonds.
- Applications: Monomer for CTFE copolymers and refrigerants.
Parameter | HFP | CTFE |
---|---|---|
Halogen Content | Fluorine only | Fluorine + Chlorine |
Reactivity | Electrophilic alkene | Susceptible to nucleophilic substitution |
Key Insight : CTFE’s chlorine atom enables functionalization in copolymers, unlike HFP, which relies on fluorine’s inertness .
Biological Activity
Hexafluoropropene (HFP), a colorless and odorless gas, is primarily used in the production of fluoropolymers and as a refrigerant. Its biological activity, particularly concerning toxicity and potential health effects, has garnered attention due to its increasing prevalence in industrial applications. This article synthesizes current research findings on the biological activity of HFP, focusing on its toxicity, mechanisms of action, and implications for human health.
This compound (C₃F₆) is a highly volatile compound with a low solubility in water and biological fluids. It is primarily utilized as an intermediate in the synthesis of fluorinated compounds and as a refrigerant. Its unique chemical structure contributes to its stability and resistance to degradation, which raises concerns regarding environmental persistence and bioaccumulation.
Toxicological Profile
Acute Toxicity:
Research indicates that HFP exhibits significant acute toxicity in various animal models. A study involving zebrafish embryos demonstrated that exposure to hexafluoropropylene oxide-dimer acid (HFPO-DA), a derivative of HFP, resulted in various developmental abnormalities. Embryos exposed to concentrations as low as 2 mg/L showed increased heart rates, while higher concentrations (1000–16,000 mg/L) led to spinal deformities and edema . The median lethal concentration (LC50) was determined to be approximately 7651 mg/L at 72 hours post-fertilization .
Chronic Toxicity and Carcinogenicity:
The long-term effects of HFP exposure are still under investigation. Current assessments suggest that high doses may lead to liver and kidney toxicity. Studies have reported increased relative liver weight and hepatocellular hypertrophy in rodent models exposed to HFPO-DA . However, regulatory agencies such as the EPA have indicated that observed effects in animal studies may not be directly relevant to humans due to differences in metabolism and biological responses .
HFP's biological activity can be attributed to its ability to form reactive metabolites through bioactivation processes. One proposed mechanism involves the conjugation of HFP with glutathione, leading to the formation of reactive intermediates that can interact with cellular macromolecules . This interaction may disrupt normal cellular functions, leading to toxicological effects.
Bioconcentration and Environmental Impact
The bioconcentration potential of HFP has been explored through studies involving aquatic organisms like zebrafish. Research indicates that HFP can accumulate in biological tissues, raising concerns about its ecological impact and potential for biomagnification within food chains .
Study 1: Zebrafish Embryo Toxicity
- Objective: Assess the embryotoxic potential of HFPO-DA.
- Methodology: Exposure of zebrafish embryos to various concentrations (0.5–20,000 mg/L) at different developmental stages.
- Findings: Significant morphological changes were observed at high concentrations, including spinal deformities and increased heart rates.
Study 2: Rodent Toxicity Assessment
- Objective: Evaluate chronic toxicity effects in rodents.
- Methodology: Long-term exposure studies assessing liver and kidney function.
- Findings: Increased liver weights and signs of hepatotoxicity were noted; however, relevance to human health remains debated .
Data Summary
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing hexafluoropropene (HFP) and its trimers, and how can these be addressed methodologically?
Synthesis of HFP and its trimers often involves high-pressure reactions with fluorinated precursors, which require precise control of temperature and catalysts. For example, copper-based catalysts like (MeCN)₄CuBF₄ are used in click chemistry to stabilize intermediates, but side reactions (e.g., unintended decomposition) can reduce yields. To mitigate this, researchers recommend optimizing solvent systems (e.g., methanol or DMF) and post-reaction stabilization with chelating agents like EDTA to recover unreacted intermediates . For trimers, isomer separation via silica gel chromatography is challenging due to complex stability issues; alternative purification methods, such as fractional distillation under inert atmospheres, are advised .
Q. How should researchers safely handle HFP in laboratory settings, given its reactivity and toxicity?
HFP is classified as a flammable liquid (UN 1993) and decomposes into toxic hydrogen fluoride (HF) upon heating. Key safety protocols include:
- Using inert gas-purged gloveboxes for reactions to prevent moisture ingress .
- Equipping fume hoods with HF gas scrubbers and ensuring personal protective equipment (PPE) resistant to fluorinated compounds .
- Storing HFP in sealed containers under nitrogen to avoid polymerization .
Q. What analytical techniques are most effective for characterizing HFP and its derivatives?
Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹⁹F-NMR, is critical for structural elucidation of HFP trimers due to distinct fluorine coupling patterns . Gas chromatography-mass spectrometry (GC/MS) is recommended for identifying volatile metabolites (e.g., N-acetyl-S-(hexafluoropropyl)-L-cysteine) in biological matrices . For purity assessment, differential scanning calorimetry (DSC) can detect isomer ratios in trimeric mixtures .
Q. What are the primary toxicological concerns associated with HFP exposure in experimental models?
HFP exhibits nephrotoxicity in rodents, primarily via intrarenal bioactivation. In vitro studies show that glutathione (GSH) conjugation in kidney cytosol forms reactive metabolites (e.g., HFPG), which are absent in liver microsomes. Researchers should prioritize in vivo models with biliary cannulation to monitor metabolite translocation and use LC-MS/MS to quantify urinary N-acetylated conjugates .
Advanced Research Questions
Q. How do competing dissociation pathways in HFP under photolytic conditions influence reaction mechanism studies?
Photodissociation at 193 nm generates difluorocarbene (CF₂) and trifluoromethyl (CF₃) radicals, with branching ratios dependent on laser fluence. Time-resolved mass spectrometry reveals secondary dissociation pathways, such as CF₃ → CF₂ + F, which complicate product analysis. Anisotropy parameter measurements via velocity-map imaging are essential to differentiate primary and secondary fragmentation dynamics .
Q. What computational methods are suitable for modeling HFP’s reaction kinetics and thermodynamics?
Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level effectively predicts bond dissociation energies (BDEs) for C–F and C–C bonds in HFP. For example, the C₁–C₂ BDE in HFP is calculated as ~335 kJ/mol, aligning with experimental IR multiphoton dissociation (IRMPD) data. Transition state analysis using QM/MM hybrid models can further clarify solvent effects in trimerization reactions .
Q. How can contradictions in HFP metabolism data between in vitro and in vivo studies be resolved?
Discrepancies arise from organ-specific bioactivation: liver microsomes predominantly produce PFPMG (a GSH conjugate), while kidney cytosol exclusively forms HFPG. To reconcile these, researchers should:
- Use isotopic labeling (e.g., ¹⁸O) to track metabolite translocation .
- Compare biliary vs. urinary excretion profiles in cannulated rats to assess cross-organ interactions .
Q. What strategies optimize HFP-based polymers for high-performance material applications?
Copolymerizing HFP with methyl methacrylate enhances thermal stability (Tg > 150°C) and fluorophobic surface properties. Techniques like ring-opening metathesis polymerization (ROMP) with Grubbs catalysts yield low-dispersity polymers. Post-functionalization via thiol-ene "click" reactions introduces bioactivity while retaining fluorinated backbone integrity .
Q. Data Contradiction Analysis
Q. Why do NMR studies report varying isomer ratios for HFP trimers across different synthetic protocols?
Isomer distribution (e.g., cis vs. trans configurations) is sensitive to reaction solvents and catalysts. For instance, polar aprotic solvents like DMF favor kinetic control, yielding higher cis isomer content, while nonpolar solvents (e.g., toluene) promote thermodynamic equilibration. Researchers should standardize solvent systems and characterize products via ¹⁹F-NMR coupling constants (e.g., J₃F-₄F = 12–15 Hz for cis isomers) .
Q. How can conflicting reports on HFP’s environmental mobility be addressed in ecotoxicology studies?
Soil mobility predictions based on estimated Koc values (470–500) suggest moderate mobility, but field data show limited leaching due to vapor-phase partitioning. To resolve this, combine soil column experiments with headspace GC analysis to quantify volatilization rates under varying humidity .
Properties
IUPAC Name |
1,1,2,3,3,3-hexafluoroprop-1-ene | |
---|---|---|
Source | PubChem | |
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InChI |
InChI=1S/C3F6/c4-1(2(5)6)3(7,8)9 | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDGVLDPFQMKDK-UHFFFAOYSA-N | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(F)(F)F)F | |
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Molecular Formula |
C3F6 | |
Record name | HEXAFLUOROPROPYLENE | |
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Related CAS |
13429-24-8, 25120-07-4, 6792-31-0 | |
Record name | 1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer | |
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Record name | 1-Propene, 1,1,2,3,3,3-hexafluoro-, trimer | |
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DSSTOX Substance ID |
DTXSID2026949 | |
Record name | Hexafluoropropene | |
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Molecular Weight |
150.02 g/mol | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexafluoropropylene is an odorless, colorless gas. It is noncombustible. It can asphyxiate by the displacement of air. Exposure of the container to prolonged heat or fire can cause it to rupture violently and rocket., Gas or Vapor; Liquid, An odorless, colorless, noncombustible gas that can act as a simple asphyxiant; [CAMEO] | |
Record name | HEXAFLUOROPROPYLENE | |
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Record name | 1-Propene, 1,1,2,3,3,3-hexafluoro- | |
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Record name | Hexafluoropropylene | |
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Boiling Point |
-29.6 °C | |
Record name | 1,1,2,3,3,3-HEXAFLUORO-1-PROPENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5582 | |
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Density |
1.583 AT -40 °C/4 °C | |
Record name | 1,1,2,3,3,3-HEXAFLUORO-1-PROPENE | |
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Vapor Pressure |
4900.0 [mmHg], 4.9X10+3 mm Hg at 25 °C /from experimentally derived coefficients/ | |
Record name | Hexafluoropropylene | |
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Record name | 1,1,2,3,3,3-HEXAFLUORO-1-PROPENE | |
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Color/Form |
Colorless gas | |
CAS No. |
116-15-4 | |
Record name | HEXAFLUOROPROPYLENE | |
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Record name | Hexafluoropropylene | |
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Record name | 1,1,2,3,3,3-Hexafluoro-1-propene | |
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Record name | Hexafluoropropylene | |
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Record name | 1-Propene, 1,1,2,3,3,3-hexafluoro- | |
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Record name | Hexafluoropropene | |
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Record name | Hexafluoropropene | |
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Record name | HEXAFLUOROPROPYLENE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TRW23XOS20 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,1,2,3,3,3-HEXAFLUORO-1-PROPENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5582 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-156.5 °C | |
Record name | 1,1,2,3,3,3-HEXAFLUORO-1-PROPENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5582 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
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